3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide
Overview
Description
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is an organophosphorus compound . It is a white solid that is soluble in polar organic solvents . This compound is used as a ligand and is useful as a catalyst in various reactions .
Synthesis Analysis
This compound can be synthesized via the Williamson reaction and hydrogenation . A series of polyimides with side diphenylphosphine oxide and trifluoromethyl groups were prepared by the high-temperature one-pot polymerization of diamine 2 with several commercial aromatic dianhydrides .Molecular Structure Analysis
The molecular structure of this compound includes a phosphine oxide group attached to a phenyl ring, which is further substituted with two trifluoromethyl groups . The presence of these groups influences the properties of the compound, including its reactivity and solubility .Chemical Reactions Analysis
This compound can participate in various organic reactions . For example, it is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . It also exists in equilibrium with its minor tautomer diphenylphosphinous acid .Physical And Chemical Properties Analysis
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide is a white solid . It is insoluble in water . The compound exhibits excellent solubility in common organic solvents such as tetrahydrofuran and trichloromethane .Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide has been used in the synthesis of novel polyimides. These polyimides exhibit high glass transition temperatures, good thermal stability, very low birefringence, and good adhesive properties (Jeong, Kim, & Yoon, 2001). Another study using this compound for polyimides synthesis showed high glass transition temperature, good thermal stability, and low water absorption (Myung, Kim, & Yoon, 2003).
Application in High-Performance Materials
The compound is utilized in creating materials with specialized properties like high thermal stability and low refractive index. These materials are suitable for applications demanding durability and stability under high-temperature conditions (Jeong, Kim, & Yoon, 2001). Studies have also demonstrated its use in developing materials with good solubility in organic solvents and excellent adhesive properties (Jeong, Jo, & Yoon, 2001).
Role in Organic Electronics
This phosphine oxide derivative has been explored in the field of organic electronics. For example, its use in the synthesis of blue phosphors for organic light-emitting diodes (OLEDs) has been investigated, demonstrating its potential in advancing OLED technology (Zhang et al., 2017).
Use in Advanced Coating Materials
The compound has been used in developing atomic oxygen-resistant and transparent polyimide coatings. These coatings have potential applications in space environments due to their durability and transparency in visible light (Li et al., 2012).
Mechanism of Action
properties
IUPAC Name |
1-diphenylphosphoryl-3,5-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F6OP/c21-19(22,23)14-11-15(20(24,25)26)13-18(12-14)28(27,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUAZWXLAKWNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F6OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464602 | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(trifluoromethyl)phenyl diphenylphosphine oxide | |
CAS RN |
299176-62-8 | |
Record name | Phosphine oxide, [3,5-bis(trifluoromethyl)phenyl]diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299176-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3,5-Bis(trifluoromethyl)phenyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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